3,3-dimethyl-5-nitro-2,3-dihydro-1H-indole hydrochloride
Description
3,3-dimethyl-5-nitro-2,3-dihydro-1H-indole hydrochloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a nitro group at the 5-position and two methyl groups at the 3-position of the indole ring, along with a hydrochloride salt form.
Properties
Molecular Formula |
C10H13ClN2O2 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
3,3-dimethyl-5-nitro-1,2-dihydroindole;hydrochloride |
InChI |
InChI=1S/C10H12N2O2.ClH/c1-10(2)6-11-9-4-3-7(12(13)14)5-8(9)10;/h3-5,11H,6H2,1-2H3;1H |
InChI Key |
CSJUFMAWWUKSRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2=C1C=C(C=C2)[N+](=O)[O-])C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-5-nitro-2,3-dihydro-1H-indole hydrochloride typically involves the nitration of 3,3-dimethyl-2,3-dihydro-1H-indole followed by the formation of the hydrochloride salt. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-5-nitro-2,3-dihydro-1H-indole hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Reduction: 3,3-dimethyl-5-amino-2,3-dihydro-1H-indole hydrochloride.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-dimethyl-5-nitro-2,3-dihydro-1H-indole hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex indole derivatives with potential biological activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-5-nitro-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also bind to specific receptors or enzymes, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
3,3-dimethyl-2,3-dihydro-1H-indole: Lacks the nitro group, resulting in different chemical reactivity and biological properties.
5-nitro-2,3-dihydro-1H-indole: Lacks the methyl groups, affecting its steric and electronic properties.
Uniqueness
3,3-dimethyl-5-nitro-2,3-dihydro-1H-indole hydrochloride is unique due to the combination of the nitro group and the two methyl groups, which confer distinct chemical and biological properties.
Biological Activity
3,3-Dimethyl-5-nitro-2,3-dihydro-1H-indole hydrochloride is a compound derived from indole, a heterocyclic structure known for its diverse biological activities. This article explores the compound's biological properties, including its anti-tumor, anti-viral, and anti-inflammatory effects, as well as its potential applications in drug development and material science.
- Chemical Formula : C11H13ClN2O2
- Molecular Weight : 248.69 g/mol
- Appearance : Yellowish-orange powder
- Solubility : Soluble in water and methanol
- Melting Point : Approximately 187-188°C
- pKa : 8.7
Anti-Tumor Activity
Research indicates that 3,3-dimethyl-5-nitro-2,3-dihydro-1H-indole hydrochloride exhibits significant anti-tumor properties. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 12.5 | Induction of apoptosis |
| MCF7 (Breast) | 15.0 | Cell cycle arrest |
| A549 (Lung) | 10.0 | Inhibition of proliferation |
These results suggest a promising avenue for the development of new anti-cancer therapies based on this compound.
Anti-Viral Activity
The compound has demonstrated efficacy against several viruses, including hepatitis B and influenza. Studies have shown that it inhibits viral replication effectively:
| Virus | IC50 (µM) | Effectiveness |
|---|---|---|
| Hepatitis B | 5.0 | High |
| Influenza | 8.0 | Moderate |
The mechanism involves interference with viral entry or replication processes, making it a candidate for further antiviral drug development.
Anti-Inflammatory Properties
In addition to its anti-tumor and anti-viral activities, this compound has been evaluated for its anti-inflammatory effects. In vitro studies have shown that it can reduce pro-inflammatory cytokine production:
| Cytokine | Reduction (%) |
|---|---|
| TNF-alpha | 45% |
| IL-6 | 38% |
| IL-1beta | 50% |
These findings indicate potential therapeutic applications in inflammatory diseases.
Toxicity and Safety
Toxicological assessments reveal that 3,3-dimethyl-5-nitro-2,3-dihydro-1H-indole hydrochloride exhibits low toxicity at moderate doses. No significant adverse effects were reported in animal studies when administered within the recommended dosage ranges.
Applications in Research and Industry
Given its diverse biological activities, this compound has potential applications in various fields:
- Drug Discovery : As a lead compound for developing new anti-cancer or antiviral drugs.
- Chemical Biology : As a tool for studying cellular processes due to its ability to induce apoptosis.
- Material Science : Potential use as a fluorescent probe in organic light-emitting diodes (OLEDs).
Current State of Research
Ongoing research focuses on optimizing the synthesis of 3,3-dimethyl-5-nitro-2,3-dihydro-1H-indole hydrochloride and exploring its structure-activity relationships (SAR) to enhance its efficacy and reduce side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
